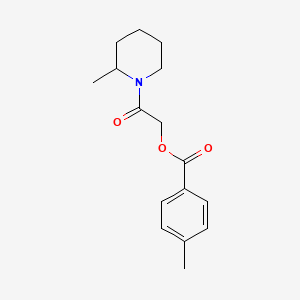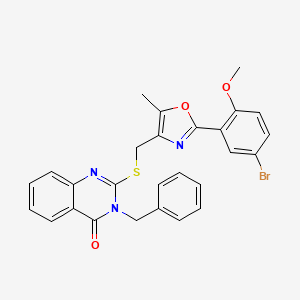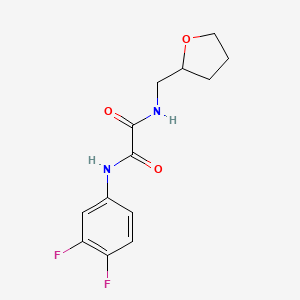![molecular formula C18H23N5O2 B2950538 6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878441-26-0](/img/structure/B2950538.png)
6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, also known as A-317491, is a purinergic P2X3 receptor antagonist. It is a potent and selective inhibitor of ATP-gated ion channels and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione works by selectively blocking ATP-gated ion channels, specifically the P2X3 receptor. This receptor is involved in the transmission of pain signals, and its inhibition can lead to a reduction in pain perception. 6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of nociceptive neurons, leading to a reduction in pain perception. It has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has been shown to have a positive effect on bladder function, reducing urinary incontinence.
Advantages and Limitations for Lab Experiments
6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of ATP-gated ion channels, making it a valuable tool for studying the role of these channels in various physiological processes. However, its potency and selectivity may also make it difficult to use in certain experiments, as it may interfere with other cellular processes.
Future Directions
There are several future directions for research on 6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione. One area of interest is its potential use in the treatment of chronic pain and other conditions related to ATP-gated ion channels. Another area of interest is its potential use in the treatment of inflammatory bowel disease and other gastrointestinal disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione and its potential limitations for use in lab experiments.
Synthesis Methods
The synthesis of 6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves several steps. The starting material is 2,6-dichloropurine, which is reacted with cyclopentylmagnesium bromide to form the corresponding cyclopentylpurine. This intermediate is then reacted with 4,7,8-trimethyl-2-prop-2-enylimidazole to form the desired product.
Scientific Research Applications
6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has been widely studied for its potential therapeutic applications. It has been shown to be effective in the treatment of chronic pain, urinary incontinence, and other conditions related to ATP-gated ion channels. It has also been studied as a potential treatment for inflammatory bowel disease and other gastrointestinal disorders.
properties
IUPAC Name |
6-cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-10-21-16(24)14-15(20(4)18(21)25)19-17-22(13-8-6-7-9-13)11(2)12(3)23(14)17/h5,13H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABQTYPPAPNDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B2950456.png)


![2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2950459.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2950460.png)
![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)
![6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950464.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2950465.png)
![N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950466.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)
![4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2950470.png)

![1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2950478.png)